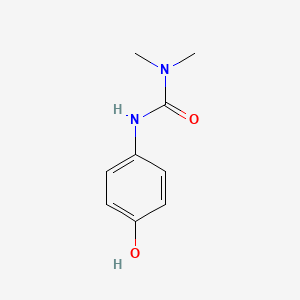
Urea, N'-(4-hydroxyphenyl)-N,N-dimethyl-
Cat. No. B1654908
M. Wt: 180.2 g/mol
InChI Key: FYUNLALTDJKUHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04255183
Procedure details


In a 2 liter-flask were placed 100 g of diphosgene (trichloromethyl chloroformate), 1 liter of ethyl acetate and 109 g of p-aminophenol were added portionwise with stirring and cooling with ice-water. After completion of the addition, the mixture was warmed and refluxed for one hour. After cooling, 180 g of 50% aqueous dimethylamine solution were added dropwise while cooling with water and, after completion of the addition, stirring at room temperature was continued for 20 minutes. The resulting crystalline mass was filtered with suction, washed with water and thereafter dried to give 148 g of the end product as white crystal (yield: 82.1%). After recrystallization from a mixed solvent of acetone and methanol, the product showed of a melting point of 205°-6° C. The compound thus obtained was used in the following Preparation Examples 1 and 2.
[Compound]
Name
diphosgene (trichloromethyl chloroformate)
Quantity
100 g
Type
reactant
Reaction Step One



[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four



Name
Yield
82.1%
Identifiers


|
REACTION_CXSMILES
|
C([O:4][CH2:5]C)(=O)C.[CH:7]1[C:12]([NH2:13])=[CH:11][CH:10]=[C:9]([OH:14])[CH:8]=1.[CH3:15][NH:16][CH3:17]>O>[OH:14][C:9]1[CH:10]=[CH:11][C:12]([NH:13][C:5](=[O:4])[N:16]([CH3:17])[CH3:15])=[CH:7][CH:8]=1
|
Inputs


Step One
[Compound]
|
Name
|
diphosgene (trichloromethyl chloroformate)
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|
Step Three
|
Name
|
|
|
Quantity
|
109 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC(=CC=C1N)O
|
Step Four
[Compound]
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
180 g
|
|
Type
|
reactant
|
|
Smiles
|
CNC
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added portionwise
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After completion of the addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was warmed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed for one hour
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
after completion of the addition
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring at room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting crystalline mass was filtered with suction
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=CC=C(C=C1)NC(N(C)C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 148 g | |
| YIELD: PERCENTYIELD | 82.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
